molecular formula C13H16N2O2 B3857105 N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B3857105
M. Wt: 232.28 g/mol
InChI Key: WJXACMAMURNSBG-NTEUORMPSA-N
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Description

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexene ring, a furan ring, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between cyclohex-3-en-1-carbaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, azides.

Scientific Research Applications

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide: shares structural similarities with other carbohydrazide derivatives, such as:

Uniqueness

  • The unique combination of the cyclohexene ring, furan ring, and carbohydrazide group in N’-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide provides it with distinct chemical properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-12(7-8-17-10)13(16)15-14-9-11-5-3-2-4-6-11/h2-3,7-9,11H,4-6H2,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXACMAMURNSBG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 2
N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 3
N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 4
N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 5
N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 6
N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-methylfuran-3-carbohydrazide

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